Imipramine-d3
CAS No.: 112898-42-7
Cat. No.: VC0196428
Molecular Formula: C19H21D3N2·HCl
Molecular Weight: 319.89
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 112898-42-7 |
---|---|
Molecular Formula | C19H21D3N2·HCl |
Molecular Weight | 319.89 |
IUPAC Name | 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine |
Standard InChI | InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3 |
SMILES | CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Appearance | Solid |
Chemical Structure and Properties
Imipramine-d3 features three deuterium atoms incorporated into the molecular structure of imipramine. The parent compound imipramine is a tricyclic antidepressant with the chemical formula C19H24N2, while Imipramine-d3 has the formula C19H21D3N2 . The deuteration occurs specifically at the N-methyl group, creating a trideuteriomethyl substitution. When formulated as a hydrochloride salt, the chemical formula becomes C19H25ClN2 with a molecular weight of 319.9 g/mol .
The IUPAC name for Imipramine-d3 hydrochloride is 3-(5,6-dihydrobenzo[b]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride . The compound is available in multiple salt forms, including:
Physical Characteristics
Imipramine-d3 maleate appears as a white to off-white crystalline powder with the following physical properties:
Property | Value |
---|---|
Molecular weight | 399.50 g/mol (maleate salt) |
Melting point | 128 ± 3°C |
UV absorption maxima | 210.0 ± 1.0 nm (ε = 43000 ± 4000, methanol) |
250.0 ± 1.0 nm (shoulder) (ε = 10000 ± 1000, methanol) | |
HPLC purity | > 98.5% |
Free base content | > 68.9% |
Water content | < 1% |
Isotopic enrichment | D0/D3 < 1% |
The compound is designed with high isotopic purity to ensure reliable performance as an internal standard in quantitative analysis .
Analytical Applications
Imipramine-d3 serves as a crucial internal standard for the quantitative analysis of tricyclic antidepressants in various biological matrices, including serum, plasma, and urine. The incorporation of three deuterium atoms provides sufficient mass difference from the non-deuterated compound while maintaining nearly identical chromatographic behavior.
Liquid Chromatography-Mass Spectrometry Methods
Multiple studies demonstrate the application of Imipramine-d3 in LC-MS/MS methods. For example, a study by Quantification of Tricyclic Antidepressants in Serum reported using Imipramine-d3 as an internal standard for the quantification of amitriptyline, desipramine, imipramine, and nortriptyline . The method showed high precision with imprecision values ≤12% across the linear range of approximately 70-1000 ng/mL for all analytes.
The LC-MS/MS parameters for Imipramine-d3 typically include:
Parameter | Value |
---|---|
MRM transition (primary) | 284.2 → 208.1 |
MRM transition (secondary) | 284.25 → 193.10 |
Retention time | Approximately 4.7 minutes (method dependent) |
Linear range | Typically 25-1000 ng/mL |
In a study using Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry, Imipramine-d3 was monitored at mass transition 284.25 → 89.10 (primary) and 284.25 → 193.10 (secondary) . This method was applied for the simultaneous detection of haloperidol, thiothixene, fluphenazine, and perphenazine with a run time of only 1.8 minutes.
Method Validation
When incorporated into analytical methods, Imipramine-d3 contributes to robust validation parameters. A study using rapid automated extraction followed by LC-MS/MS analysis reported absolute recovery of imipramine at 85-90% across concentration ranges, with associated precision (%CV) of 1.5-4.1% . The internal standard Imipramine-d3 demonstrated similar extraction efficiency, ensuring accurate quantification.
The following table summarizes typical analytical performance metrics for methods employing Imipramine-d3:
Performance Parameter | Typical Value |
---|---|
Lower limit of quantification | 25 ng/mL |
Linear range | 25-1000 ng/mL |
Precision (%CV) | <12% |
Accuracy | 90-110% |
Extraction recovery | >80% |
Parameter | Value |
---|---|
Bioavailability | 94-96% |
Protein binding | 86% |
Elimination half-life | 20 hours |
Excretion | Kidney (80%), fecal (20%) |
These parameters inform the development of analytical methods that employ Imipramine-d3 as an internal standard, particularly in therapeutic drug monitoring applications.
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